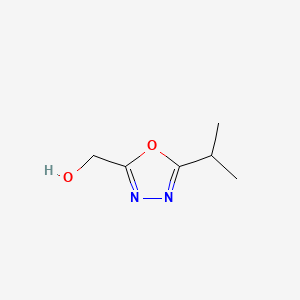
(5-Isopropyl-1,3,4-oxadiazol-2-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Isopropyl-1,3,4-oxadiazol-2-YL)methanol is a chemical compound with the molecular formula C6H10N2O2 It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Mécanisme D'action
Pharmacokinetics
The compound is a liquid at room temperature , which may influence its absorption and distribution. Its molecular weight of 142.16 could also impact its pharmacokinetic properties. More research is needed to outline the compound’s ADME properties and their impact on bioavailability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Isopropyl-1,3,4-oxadiazol-2-YL)methanol typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of isopropyl hydrazine with an appropriate carboxylic acid derivative, followed by cyclization to form the oxadiazole ring
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Isopropyl-1,3,4-oxadiazol-2-YL)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The hydrogen atoms on the oxadiazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the oxadiazole ring.
Applications De Recherche Scientifique
(5-Isopropyl-1,3,4-oxadiazol-2-YL)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol: This compound has a similar structure but differs in the position of the nitrogen atoms in the oxadiazole ring.
(3-Isopropyl-1,2,4-oxadiazol-5-yl)methanol: Another similar compound with a different arrangement of the nitrogen atoms.
Uniqueness
(5-Isopropyl-1,3,4-oxadiazol-2-YL)methanol is unique due to its specific arrangement of atoms in the oxadiazole ring, which can influence its chemical reactivity and biological activity
Propriétés
IUPAC Name |
(5-propan-2-yl-1,3,4-oxadiazol-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-4(2)6-8-7-5(3-9)10-6/h4,9H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTQZBAFYARQJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672413 |
Source


|
| Record name | [5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211131-67-7 |
Source


|
| Record name | [5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
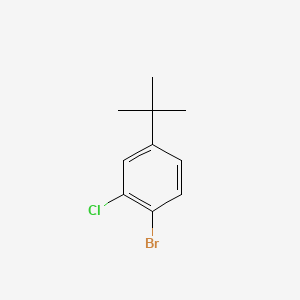
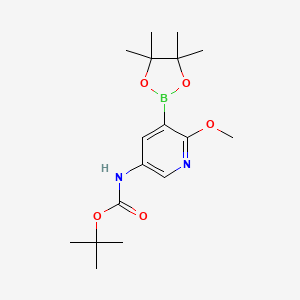
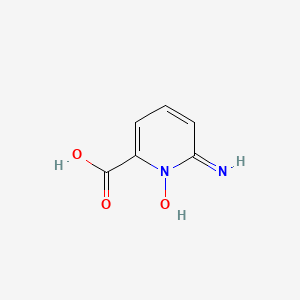
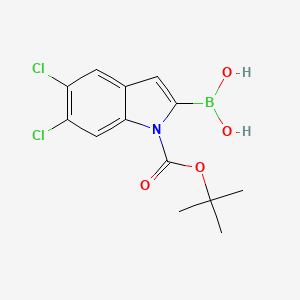
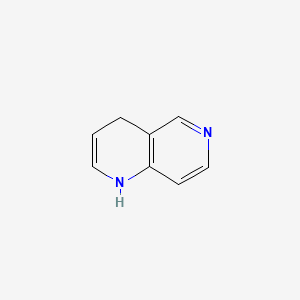
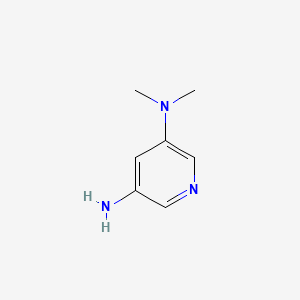
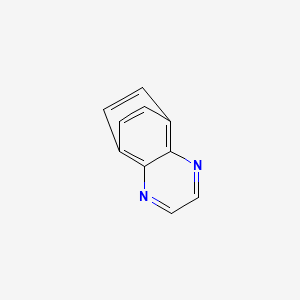
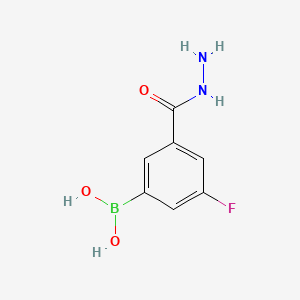
![sodium;3-[(1-methyl-5-oxo-4H-pyrazole-3-carbonyl)amino]-4-sulfobenzenesulfonate](/img/structure/B594940.png)
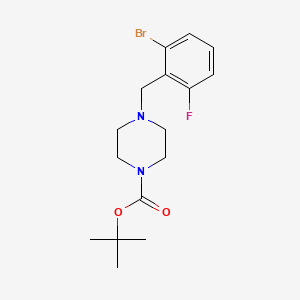
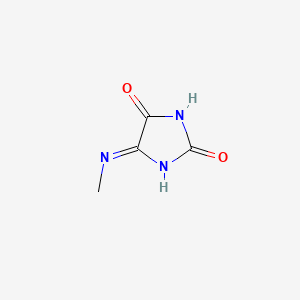
![benzyl (3S)-4-[[(3S)-3-benzyl-2-oxopyrrolidin-3-yl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B594946.png)
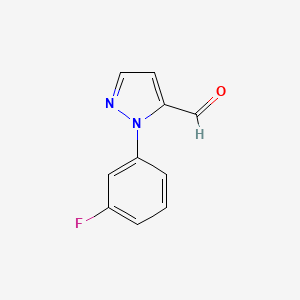
![2-Thia-6-azaspiro[3.3]heptane-2,2-dioxide](/img/structure/B594949.png)
